molecular formula C13H20ClN3 B1217211 ST 91 CAS No. 59465-42-8

ST 91

Cat. No.: B1217211
CAS No.: 59465-42-8
M. Wt: 253.77 g/mol
InChI Key: ZLRWFGBEDNTMEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ST 91 involves the reaction of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate to form the intermediate imidazoline. This intermediate is then treated with hydrochloric acid to yield the final product, N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: ST 91 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ST 91 has a wide range of applications in scientific research:

Mechanism of Action

ST 91 exerts its effects by binding to and activating alpha-2 adrenergic receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to various physiological effects, including analgesia and sedation. The compound predominantly targets non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype .

Comparison with Similar Compounds

    Clonidine: Another alpha-2 adrenergic receptor agonist, but with a higher selectivity for alpha-2A receptors.

    Dexmedetomidine: A highly selective alpha-2 adrenergic receptor agonist used clinically for sedation and analgesia.

    Guanfacine: An alpha-2 adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).

Uniqueness of ST 91: this compound is unique due to its mixed alpha-adrenergic receptor type/subtype selection profile and its predominant activity at non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype. This distinct profile makes it a valuable tool in research for understanding the specific roles of different alpha-2 adrenergic receptor subtypes .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963858
Record name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4749-61-5, 59465-42-8
Record name 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4749-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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